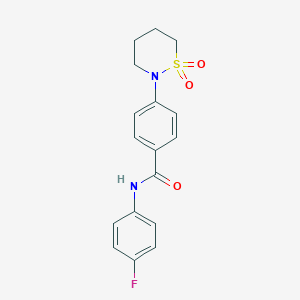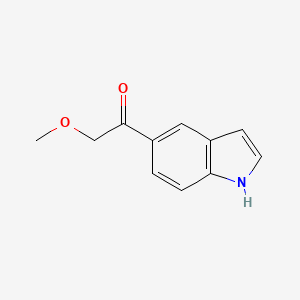
2,4,5-Tribromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromoaniline is a brominated derivative of aniline, characterized by the presence of three bromine atoms attached to the benzene ring at the 2, 4, and 5 positions. This compound is of significant interest in organic chemistry due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromoaniline can be synthesized through the bromination of aniline. The process involves the addition of bromine to aniline in the presence of a solvent such as glacial acetic acid. The reaction is typically carried out at room temperature, and the bromine atoms are introduced at the 2, 4, and 5 positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where aniline is treated with bromine in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tribromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of aniline or other partially reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products can range from nitro compounds to quinones.
Reduction Reactions: Products include aniline and partially reduced brominated derivatives.
Scientific Research Applications
2,4,5-Tribromoaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and flame retardants.
Mechanism of Action
The mechanism of action of 2,4,5-tribromoaniline involves its interaction with various molecular targets. The bromine atoms on the benzene ring enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical development.
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Similar in structure but with bromine atoms at the 2, 4, and 6 positions.
2,4-Dibromoaniline: Contains two bromine atoms at the 2 and 4 positions.
4-Bromoaniline: Contains a single bromine atom at the 4 position.
Uniqueness of 2,4,5-Tribromoaniline: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct properties make it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
IUPAC Name |
2,4,5-tribromoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBJQQTAKDKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2611873.png)

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/new.no-structure.jpg)

